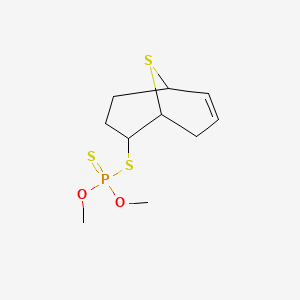
Phosphorodithioic acid, O,O-dimethyl S-9-thiabicyclo(3.3.1)non-6-en-2-yl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorodithioic acid, O,O-dimethyl S-9-thiabicyclo(331)non-6-en-2-yl ester is a chemical compound with the molecular formula C10H17O2PS3 It is known for its unique structure, which includes a bicyclic framework containing sulfur and phosphorus atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodithioic acid, O,O-dimethyl S-9-thiabicyclo(3.3.1)non-6-en-2-yl ester typically involves the reaction of a suitable bicyclic thiol with O,O-dimethyl phosphorodithioic acid. The reaction conditions often require the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and may require the use of a catalyst or a base to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Phosphorodithioic acid, O,O-dimethyl S-9-thiabicyclo(3.3.1)non-6-en-2-yl ester can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Phosphorodithioic acid, O,O-dimethyl S-9-thiabicyclo(3.3.1)non-6-en-2-yl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s unique structure makes it a useful tool for studying enzyme mechanisms and protein interactions involving sulfur atoms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting sulfur-related pathways.
Industry: It is used in the formulation of lubricants and additives due to its ability to form protective films on metal surfaces.
Mechanism of Action
The mechanism by which Phosphorodithioic acid, O,O-dimethyl S-9-thiabicyclo(3.3.1)non-6-en-2-yl ester exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfur atoms in the compound can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity. Additionally, the phosphorus atom can participate in phosphorylation reactions, affecting various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Phosphorodithioic acid, O,O-diethyl ester
- Phosphorodithioic acid, O,O-dipropyl ester
- Phosphorodithioic acid, O,O-dibutyl ester
Uniqueness
Phosphorodithioic acid, O,O-dimethyl S-9-thiabicyclo(3.3.1)non-6-en-2-yl ester is unique due to its bicyclic structure, which imparts distinct chemical properties compared to other phosphorodithioic acid esters. The presence of the bicyclic framework enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
6436-04-0 |
|---|---|
Molecular Formula |
C10H17O2PS3 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
dimethoxy-sulfanylidene-(9-thiabicyclo[3.3.1]non-6-en-2-ylsulfanyl)-λ5-phosphane |
InChI |
InChI=1S/C10H17O2PS3/c1-11-13(14,12-2)16-10-7-6-8-4-3-5-9(10)15-8/h3-4,8-10H,5-7H2,1-2H3 |
InChI Key |
LXMOCKSOJYUBRI-UHFFFAOYSA-N |
Canonical SMILES |
COP(=S)(OC)SC1CCC2C=CCC1S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromobenzo[f]quinazoline-1,3-diamine](/img/structure/B14723666.png)
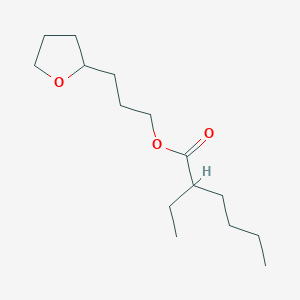
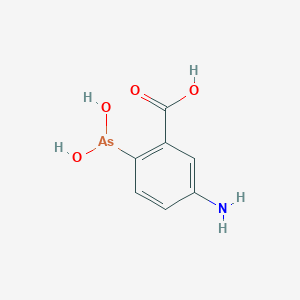
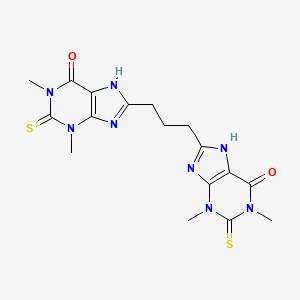
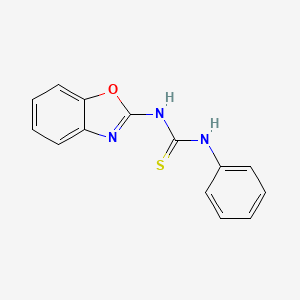

![4-[4-Benzothiazol-2-yl-2-(4-hydroxyphenyl)butan-2-yl]phenol](/img/structure/B14723729.png)
![4-N-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine](/img/structure/B14723731.png)
![Benzyl-[4-[benzyl(dimethyl)azaniumyl]butyl]-dimethylazanium](/img/structure/B14723738.png)

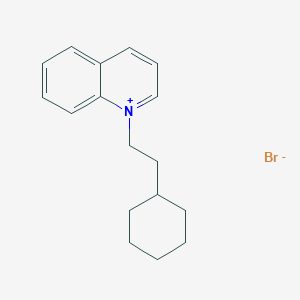


![2-[(2,4-Dichlorophenyl)methylidene]indene-1,3-dione](/img/structure/B14723753.png)
